Butyrate de 2-naphtyle

Vue d'ensemble

Description

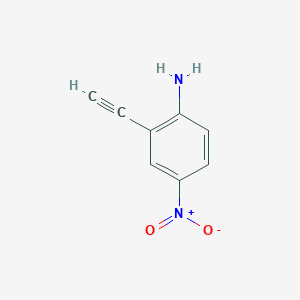

2-Naphthyl butyrate is a butyrate ester obtained by the formal condensation of the carboxy group of butyric acid with the hydroxy group of 2-naphthol . It is a pivotal compound deeply rooted in the realm of biomedicine, serving as a substrate during a myriad of enzymatic reactions, dissecting and unraveling the intricate web of drug and chemical metabolism .

Synthesis Analysis

2-Naphthol, also known as β-naphthol, is an important starting material that has drawn great attention in various organic transformations due to its attributes such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

Molecular Structure Analysis

The molecular structure of 2-Naphthyl butyrate can be found in various databases such as the NIST Chemistry WebBook .

Chemical Reactions Analysis

2-Naphthol serves as a fundamental starting material for the synthesis of compounds like butyric acid esters and amides . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Naphthyl butyrate can be found in various databases such as ChemSpider .

Applications De Recherche Scientifique

Dosages biochimiques en tant que substrats chromogènes

Le butyrate de 2-naphtyle est utilisé comme substrat chromogène dans les dosages biochimiques. Il sert de précurseur incolore qui peut être transformé en composés colorés, aidant au diagnostic et à l'analyse en tant que substrats enzymatiques .

Indicateurs d'activité enzymatique

En enzymologie, le this compound peut être utilisé pour mesurer l'activité estérasique, où son hydrolyse par des enzymes spécifiques produit un changement de couleur, qui est quantifiable et peut indiquer la présence ou la concentration de l'enzyme .

Réactif de synthèse chimique

Ce composé est utilisé comme réactif en chimie organique synthétique pour la préparation de divers composés hétérocycliques et d'autres molécules organiques .

Chimie analytique

Le this compound joue un rôle dans les méthodes analytiques, où il est utilisé pour ses propriétés d'ester pour analyser et quantifier les réactions chimiques et les compositions .

Mécanisme D'action

Target of Action

2-Naphthyl butyrate is a butyrate ester obtained by the formal condensation of the carboxy group of butyric acid with the hydroxy group of 2-naphthol It is known to function as a chromogenic compound , which are colorless precursors that can be transformed into colored compounds by biological mechanisms .

Mode of Action

As a chromogenic compound, it is likely to interact with its targets and undergo a transformation that results in the production of a colored compound . This property is often utilized in biochemical assays and diagnostic indicators, particularly in the form of enzyme substrates .

Biochemical Pathways

Butyrate, a main product of gut microbial fermentation, has been recognized as an important mediator of gut microbiota regulation in whole body energy homeostasis . Therefore, it is plausible that 2-Naphthyl butyrate may have similar effects on energy metabolism and gut microbiota regulation.

Result of Action

Given its role as a chromogenic compound , it is likely that its action results in the production of a colored compound that can be detected and measured. This property is often utilized in biochemical assays and diagnostic indicators .

Safety and Hazards

Safety data sheets provide information on the safety and hazards of 2-Naphthyl butyrate. It is recommended to keep away from heat/sparks/open flames/hot surfaces and to wear protective gloves/protective clothing/eye protection/face protection . It is also advised to store in a well-ventilated place .

Analyse Biochimique

Biochemical Properties

2-Naphthyl butyrate has pronounced esterase activities towards p-nitrophenyl esters of short acyl chain length (C4-C6) and Tween detergents . It also shows relatively high activity towards beta-naphthyl butyrate . Its activities towards triacylglycerols and acyls-CoA are negligible .

Molecular Mechanism

The exact molecular mechanism of 2-Naphthyl butyrate is not well-studied. It’s known that in the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the magenta hydrogen to form succinimide (SH). Then C6H5CH (·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· .

Propriétés

IUPAC Name |

naphthalen-2-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-5-14(15)16-13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWQXDQUKLJUEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324539 | |

| Record name | 2-Naphthyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5856-33-7 | |

| Record name | 5856-33-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthyl butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5856-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(3-pyridinyl)-](/img/structure/B184422.png)

![1-[2-(2-chloroethoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B184427.png)

![3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propanenitrile](/img/structure/B184434.png)